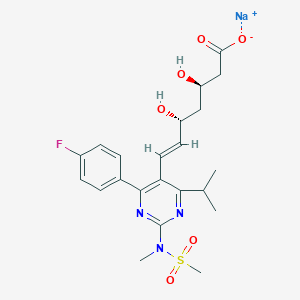

(3R,5R)-Rosuvastatin Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R,5R)-Rosuvastatin Sodium Salt is a chemical compound used primarily as a medication to lower cholesterol levels and prevent cardiovascular disease. It belongs to a class of drugs known as statins, which work by inhibiting the enzyme HMG-CoA reductase, a key player in the production of cholesterol in the liver. This compound is known for its high efficacy and relatively low side effect profile compared to other statins.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-Rosuvastatin Sodium Salt involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the lactone ring: This involves the reaction of a dihydroxy acid with a suitable lactonizing agent.

Introduction of the side chain: The side chain is introduced through a series of reactions including alkylation and esterification.

Hydrolysis and salt formation: The final step involves the hydrolysis of the ester to form the free acid, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to minimize impurities and ensure consistency in the final product.

化学反応の分析

Types of Reactions

(3R,5R)-Rosuvastatin Sodium Salt undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Substitution: Various substitution reactions can be carried out to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

科学的研究の応用

(3R,5R)-Rosuvastatin Sodium Salt has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: Studied for its effects on cellular processes and its potential role in modulating biological pathways.

Medicine: Extensively researched for its cholesterol-lowering effects and its potential to reduce the risk of cardiovascular events.

Industry: Used in the formulation of pharmaceutical products and as a key ingredient in various therapeutic formulations.

作用機序

The primary mechanism of action of (3R,5R)-Rosuvastatin Sodium Salt involves the inhibition of HMG-CoA reductase, an enzyme responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood. This reduction in LDL cholesterol helps to prevent the buildup of plaque in the arteries, thereby reducing the risk of cardiovascular events.

類似化合物との比較

Similar Compounds

Atorvastatin Sodium Salt: Another statin with a similar mechanism of action but different pharmacokinetic properties.

Simvastatin: A statin that is structurally similar but has different efficacy and side effect profiles.

Pravastatin Sodium: Known for its hydrophilic nature and different metabolic pathways.

Uniqueness

(3R,5R)-Rosuvastatin Sodium Salt is unique in its high potency and relatively low incidence of side effects compared to other statins. Its ability to significantly lower LDL cholesterol levels with a lower dose makes it a preferred choice for many patients.

生物活性

(3R,5R)-Rosuvastatin Sodium Salt, a prominent member of the statin class, primarily functions as an HMG-CoA reductase inhibitor. This compound is extensively utilized in clinical settings for managing hypercholesterolemia and reducing cardiovascular disease risk. The biological activity of rosuvastatin extends beyond lipid-lowering effects, encompassing various mechanisms that contribute to its therapeutic profile.

-

Inhibition of HMG-CoA Reductase :

- Rosuvastatin primarily inhibits the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. This action leads to decreased levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream.

- Anti-inflammatory Properties :

- Antioxidant Effects :

- Neuroprotective Effects :

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant insights into its absorption, distribution, metabolism, and excretion:

- Absorption : Rosuvastatin is absorbed effectively from the gastrointestinal tract, with peak plasma concentrations occurring approximately 5 hours post-administration.

- Distribution : The drug demonstrates a volume of distribution of approximately 134 liters, indicating extensive tissue distribution.

- Metabolism : Primarily metabolized in the liver via CYP2C9 and CYP2C19 enzymes, rosuvastatin has minimal interaction with other metabolic pathways.

- Excretion : About 90% of the administered dose is excreted through feces, with renal excretion accounting for a smaller fraction.

Efficacy in Hyperlipidemia

A randomized clinical trial known as the STELLAR trial compared the efficacy of rosuvastatin against other statins such as atorvastatin and simvastatin. Results indicated that rosuvastatin significantly reduced LDL-C levels more effectively than its counterparts .

| Study | Treatment | Outcome |

|---|---|---|

| STELLAR Trial | Rosuvastatin vs Atorvastatin | Greater reduction in LDL-C levels with rosuvastatin |

Neuroprotective Effects

In a study investigating the effects of rosuvastatin on cognitive impairment induced by a high-salt and cholesterol diet in rats, it was found that treatment with rosuvastatin led to significant improvements in cognitive function and reductions in oxidative stress markers .

| Group | Treatment | Cognitive Function Improvement |

|---|---|---|

| NC | Normal Control | Baseline |

| TC | Toxic Control (HSCD) | Significant decline |

| RSV5 | HSCD + RSV (5 mg/kg) | Moderate improvement |

| RSV10 | HSCD + RSV (10 mg/kg) | Significant improvement |

| RSV15 | HSCD + RSV (15 mg/kg) | Maximum improvement |

Safety Profile

While generally well-tolerated, rosuvastatin has been associated with certain adverse effects, particularly myopathy and rhabdomyolysis. The risk increases with higher doses or concurrent use with other medications that affect muscle metabolism . Monitoring liver enzymes is also recommended during treatment due to potential hepatotoxicity at elevated doses .

特性

分子式 |

C22H27FN3NaO6S |

|---|---|

分子量 |

503.5 g/mol |

IUPAC名 |

sodium;(E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17+;/m0./s1 |

InChIキー |

RGEBGDYYHAFODH-HQSWTOJGSA-M |

異性体SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |

正規SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。